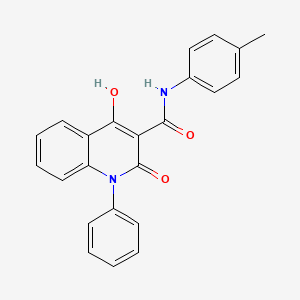

4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Description

4-Hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide belongs to the 4-hydroxyquinolin-2-one class of compounds, which are renowned for their broad-spectrum biological activities, including analgesic, anti-inflammatory, and anticancer properties . Structurally, it features a quinoline-2-one core substituted with a hydroxy group at position 4, a phenyl group at position 1, and a carboxamide moiety at position 3 linked to a 4-methylphenyl group. This carboxamide substitution is a common motif in bioactive quinoline derivatives, as N-R-amides dominate the literature due to their synthetic accessibility and pharmacological relevance .

Properties

IUPAC Name |

4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c1-15-11-13-16(14-12-15)24-22(27)20-21(26)18-9-5-6-10-19(18)25(23(20)28)17-7-3-2-4-8-17/h2-14,26H,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWVYOZXYQVGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves several steps. One common method includes the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol, which affords regioisomeric oxazoloquinolones . The reaction conditions typically involve heating and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity.

Chemical Reactions Analysis

4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including antineoplastic activity through the inhibition of extracellular signal-regulated kinases 1/2 (ERK1/2) in the MAP kinase pathway . Additionally, it has applications in the pharmaceutical industry for the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the MAP kinase pathway, which is involved in cell proliferation and survival. By targeting extracellular signal-regulated kinases 1/2 (ERK1/2), the compound can exert antineoplastic effects, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline-3-carboxamides are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Position and Polarity : The 4-methylphenyl group in the target compound confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the 2-hydroxy-1-phenylethyl substituent in 3q introduces hydrogen-bonding capacity, enhancing aqueous solubility .

- Electron-Withdrawing Groups : The trifluoromethyl (CF3) group in tasquinimod improves metabolic stability and target affinity, contributing to its prolonged half-life in vivo .

- Heterocyclic Replacements : Isosteric replacement of the benzene ring with heterocycles (e.g., thiazole in AK Scientific’s derivative, MFCD00616725) may alter binding kinetics but is understudied compared to aryl carboxamides .

Pharmacological and Physicochemical Profiles

- Solubility : The target compound’s logP is estimated to be higher than 3q due to the absence of polar hydroxyl groups but lower than tasquinimod’s CF3-containing analog .

- Thermodynamic Stability: The planar quinoline-2-one core (evidenced by X-ray data in ) ensures rigidity, favoring receptor interactions.

Biological Activity

The compound 4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.

The molecular formula of 4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is , with a molecular weight of approximately 304.33 g/mol. Its structure features a hydroxyl group, a carboxamide functional group, and a quinoline scaffold, which are key to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to 4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide exhibit significant antimicrobial properties. For instance:

- Mycobacterium tuberculosis : This compound has shown promising activity against various strains of M. tuberculosis, including multidrug-resistant strains. In vitro tests indicated a minimum inhibitory concentration (MIC) comparable to established anti-TB drugs like ethambutol .

| Compound | MIC (μM) | Activity against M. tuberculosis |

|---|---|---|

| Ethambutol | 4.89 | Standard anti-TB drug |

| 4-Hydroxy... | 6.55 | Comparable potency |

Cytotoxicity

The cytotoxic effects of this compound were assessed using Vero cells (African green monkey kidney cells). The results indicated that the compound possesses a favorable safety profile with an IC50 value greater than 227 μM, suggesting low cytotoxicity compared to its antimicrobial efficacy .

Antiviral Activity

In addition to its antibacterial properties, derivatives of this compound have been evaluated for antiviral activity against HIV-1. A recent study reported that modifications to the quinoline structure enhanced its antiviral efficacy, indicating potential as a therapeutic agent against viral infections .

Case Study 1: Antitubercular Activity

In a study focused on the design and synthesis of quinoline derivatives, researchers synthesized several compounds based on the structure of 4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide. The most active compounds exhibited MIC values in the range of 6.55–7.11 μM against M. tuberculosis strains, demonstrating their potential as new antitubercular agents .

Case Study 2: Antiviral Potential

A docking study was conducted to explore the binding affinity of this compound and its derivatives to viral proteins associated with HIV-1. The results suggested that certain structural modifications could enhance binding efficiency, thereby increasing antiviral activity .

Q & A

Q. Advanced

Substituent Variation : Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring or alkylation at the quinoline nitrogen) and compare bioactivity .

In Vitro Assays : Test analogs against targets (e.g., cancer cell lines, enzymes like MAO or AChE) to correlate structural features with potency .

Computational Modeling : Use docking simulations to predict binding interactions (e.g., π-π stacking with aromatic enzyme residues) .

Q. Example SAR Table :

| Substituent Modification | Biological Activity Change | Reference |

|---|---|---|

| 4-Chlorophenyl vs. 4-Methylphenyl | Increased enzyme inhibition | |

| Fluorine at position 5 | Enhanced anticancer activity | |

| Hydroxy group removal | Loss of hydrogen-bonding efficacy |

How to resolve contradictions in reported biological activity data for this compound?

Q. Advanced

Assay Standardization : Verify experimental conditions (e.g., cell line viability assays vs. enzymatic IC50 measurements) .

Structural Validation : Confirm compound purity and stereochemistry, as impurities or racemic mixtures can skew results .

Cross-Study Comparison : Analyze analogs (e.g., tasquinimod derivatives) to identify conserved pharmacophores .

What analytical techniques ensure compound stability during storage and handling?

Q. Basic

- Stability Studies : Monitor degradation via accelerated stability testing (40°C/75% RH) with HPLC .

- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

- pH Sensitivity : Test stability across pH 3–10 to identify optimal storage buffers .

What is the mechanistic basis for its enzyme inhibition activity?

Advanced

The compound inhibits enzymes via:

Hydrogen Bonding : The hydroxy and carboxamide groups interact with catalytic residues (e.g., MAO’s flavin adenine dinucleotide pocket) .

π-π Stacking : The quinoline core binds aromatic enzyme residues, stabilizing the inactive conformation .

Allosteric Modulation : Substitutions (e.g., 4-methylphenyl) may induce conformational changes in targets like AChE .

What computational methods are used to predict its pharmacokinetic properties?

Q. Advanced

ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 65–80%) and blood-brain barrier penetration (logBB = -1.2) .

Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100-ns MD runs for protease complexes) .

QSAR Modeling : Correlate substituent electronegativity with IC50 values using partial least squares regression .

How to address low yields in large-scale synthesis?

Q. Advanced

Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce side reactions .

Microwave-Assisted Synthesis : Accelerate reaction times (e.g., 30 minutes vs. 24 hours) while maintaining >90% yield .

Continuous Flow Chemistry : Improve scalability and purity by minimizing intermediate isolation .

What are the key challenges in crystallizing this compound for structural studies?

Q. Advanced

Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable crystal forms .

Hydrogen-Bond Networks : Co-crystallize with co-formers (e.g., succinic acid) to enhance lattice stability .

Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data on microcrystals .

How does this compound compare to clinically approved quinoline derivatives?

Q. Advanced

| Compound | Key Structural Differences | Clinical Use | Reference |

|---|---|---|---|

| Tasquinimod | 5-Methoxy, trifluoromethylphenyl | Prostate cancer | |

| Roquinimex (Linomide) | N-Methyl, simpler phenyl group | Immunomodulation | |

| Target Compound | 4-Methylphenyl, no methoxy | Preclinical evaluation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.